3-Ethyl-1-methylpiperazine is a heterocyclic organic compound with the molecular formula . This compound is a derivative of piperazine, characterized by an ethyl group at the third position and a methyl group at the first position of the piperazine ring. Its unique structure imparts distinct chemical properties, making it valuable in various scientific research fields, particularly in organic synthesis and medicinal chemistry.
3-Ethyl-1-methylpiperazine is classified as an aliphatic amine and is part of the piperazine family of compounds. It is often synthesized for use as a building block in organic synthesis, particularly in the preparation of complex molecules and biologically active compounds. The compound is also studied for its potential applications in pharmaceuticals, where it may serve as a precursor for drug development.
The synthesis of 3-Ethyl-1-methylpiperazine can be achieved through several methods:
3-Ethyl-1-methylpiperazine can undergo various chemical reactions:
The mechanism of action for 3-Ethyl-1-methylpiperazine involves its interaction with specific molecular targets within biological systems. It can act as a ligand that binds to receptors or enzymes, modulating their activity. The exact pathways depend on its application; for instance, in medicinal chemistry, it may function as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Relevant data regarding these properties supports its utility in various applications across chemistry and biology.
3-Ethyl-1-methylpiperazine has diverse scientific applications:
The systematic IUPAC designation (3S)-3-ethyl-1-methylpiperazine specifies absolute configuration at carbon 3, with molecular formula C₇H₁₆N₂ for the free base. Salt forms include dihydrochloride (C₇H₁₈Cl₂N₂; MW 201.14 g/mol) and monohydrochloride (C₇H₁₇ClN₂; MW 164.67 g/mol) variants [1] [3] [4]. Stereochemical notation follows Cahn-Ingold-Prelog priorities, where the (S)-configuration denotes spatial orientation critical for asymmetric recognition.
Table 1: Molecular Identifiers of 3-Ethyl-1-methylpiperazine Derivatives
Property | Free Base | Dihydrochloride Salt | Monohydrochloride Salt |
---|---|---|---|
Molecular Formula | C₇H₁₆N₂ | C₇H₁₈Cl₂N₂ | C₇H₁₇ClN₂ |
Molecular Weight (g/mol) | 128.22 | 201.14 | 164.67 |
CAS Number | - | 2242488-95-3 | - |
InChI Key | - | FQJFBCDNRHDEJA-KLXURFKVSA-N | MFVIIFUXRASKAW-FJXQXJEOSA-N |
Stereodescriptor | (S) | (3S) | (3S) |
Stereochemistry governs bioactivity: The (S)-enantiomer exhibits superior receptor affinity compared to its (R)-counterpart in neurological targets. X-ray crystallography confirms the equatorial orientation of the ethyl group in chair-conformed piperazine rings, creating stereospecific binding pockets. Enantiomeric purity ≥95% is essential for reproducible structure-activity relationship studies, as minor stereochemical impurities significantly alter pharmacological profiles [1] [4].
Piperazine emerged from 19th-century gout therapeutics before evolving into an anthelmintic in the early 20th century [5] [8]. Its incorporation into antibiotics (1940s) marked the first pharmaceutical application of the scaffold. Statistical analysis reveals piperazine as the third most prevalent N-heterocycle in FDA-approved drugs (after piperidine and pyridine), featured in 22 commercial drugs spanning antipsychotics (Seroquel), antibacterials (Ciprofloxacin), and anticancer agents (Gleevec) [2].
Table 2: Therapeutic Applications of Piperazine Derivatives
Therapeutic Class | Representative Drug | Company | Key Structural Features |
---|---|---|---|
Antibacterial | Ciprofloxacin | Bayer AG, Germany | Piperazine-4-carboxylic acid linked to quinolone |
Antipsychotic | Seroquel | Biovail Corporation, Canada | Piperazine-ethyl bridge in dibenzothiazepine |
Anticancer | Gleevec | Novartis, Switzerland | N-methylpiperazine tail on phenylaminopyrimidine |
Antidepressant | Viibryd | Merck, USA | Piperazine linked to indole and benzofuran |
The structural evolution progressed from unsubstituted piperazine to monosubstituted (1-methylpiperazine), then to disubstituted derivatives like 3-ethyl-1-methylpiperazine. This compound represents the "chiral turn" in piperazine design (post-2000), where stereocenters enhance target selectivity. Its ethyl group balances lipophilicity and steric bulk, optimizing blood-brain barrier penetration for central nervous system applications while maintaining aqueous solubility via salt formation [1] [2] [8]. Contemporary research exploits such derivatives to address metabolic instability and receptor promiscuity associated with earlier piperazine drugs.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0